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Abstract

Otsspl67, also known as OTS167, is a potent, orally bioavailable small molecule inhibitor
primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a
serine/threonine kinase implicated in various cellular processes, including cell cycle
progression, proliferation, and apoptosis, and its overexpression is correlated with poor
prognosis in several human cancers. Otssp167 has demonstrated significant anti-neoplastic
activity in a range of preclinical cancer models. This document provides a comprehensive
overview of the chemical structure, physicochemical and pharmacological properties, and
detailed experimental protocols for the investigation of Otssp167.

Chemical Structure and Physicochemical Properties

Otsspl67 is a synthetic organic compound with a complex heterocyclic structure. Its chemical
identity and key physicochemical properties are summarized below.
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Property Value Reference
1-(6-(3,5-dichloro-4-
hydroxyphenyl)-4-(((1r,4r)-4-

IUPAC Name ((dimethylamino)methyl)cycloh  [1]

exyl)amino)-1,5-naphthyridin-
3-yl)ethanone hydrochloride

Chemical Formula

C25H29CI3N4O2

[1]

Molecular Weight

523.88 g/mol

[1]

CAS Number

1431698-10-0 (HCI salt),
1431697-89-0 (free base)

[1](2]

SMILES

CC(C1=C(N[C@H]2CC--
INVALID-LINK--
CC2)C3=NC(C4=CC(Cl)=C(O)
C(CI)=C4)=CC=C3N=C1)=0.
[HICI

[1]

InChl Key

XDGWHISAOWEFML-
BFLZMHAMSA-N

[1]

Solubility

DMSO: 30 mg/mLEthanol: 1
mg/mLDMF: 10
mg/mLDMSO:PBS (pH 7.2)
(1:9): 0.1 mg/mLWater: 7.14
mg/mL (HCI salt, with

sonication)

[3]4]

Appearance

Crystalline solid

[5]

Pharmacological Properties and Mechanism of

Action

Otssp167 is a highly potent, ATP-competitive inhibitor of MELK kinase.[6] However, it also

exhibits activity against other kinases, contributing to its overall cellular effects.
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On-Target Activity: MELK Inhibition

Otssp167 potently inhibits MELK with a very low IC50 value. This inhibition disrupts
downstream signaling pathways regulated by MELK, leading to anti-proliferative and apoptotic
effects in cancer cells where MELK is overexpressed.

Off-Target Activities

Subsequent research has revealed that Otssp167 also inhibits other kinases, which may
contribute to its anti-cancer efficacy and should be considered in experimental design and data

interpretation.
Target Kinase IC50 Reference
MELK 0.41 nM [6][7]
MAP2K7 160 nM [1]
Aurora B ~25nM [8]
BUB1 Inhibition observed [1][6]
Haspin Inhibition observed [1][6]

In Vitro Anti-proliferative Activity

Otssp167 has demonstrated potent growth-inhibitory effects across a variety of human cancer
cell lines.
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Cell Line Cancer Type IC50 Reference
A549 Lung 6.7 nM [2][8]

T47D Breast 4.3 nM [2][8]
DuU4475 Breast 2.3nM [2][8]
22Rv1 Prostate 6.0 nM [2][8]
HT1197 Bladder 97 nM [2][8]
KOPT-K1 T-ALL 10 nM [7]

DND-41 T-ALL 57 nM [7]

In Vivo Activity and Bioavailability

Otssp167 is orally bioavailable and has shown significant tumor growth inhibition in xenograft
models of various cancers, including breast, lung, prostate, and pancreas.[9] For instance, in
an MDA-MB-231 breast cancer xenograft model, intravenous administration of 20 mg/kg
resulted in a 73% tumor growth inhibition (TGI), while oral administration of 10 mg/kg once
daily led to a 72% TGI.[10] While specific pharmacokinetic parameters are not extensively
published, its high oral bioavailability has been noted.[9]

Signaling Pathways and Cellular Mechanisms

Otssp167 impacts several critical signaling pathways involved in cell proliferation, survival, and
cell cycle control.

MELK Signaling Pathway

Otssp167 directly inhibits the kinase activity of MELK, preventing the phosphorylation of its
downstream substrates. This is the primary mechanism of action attributed to the compound.
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Caption: Otssp167 inhibits MELK, preventing downstream signaling.

Abrogation of the Mitotic Checkpoint

Otssp167 has been shown to abrogate the mitotic checkpoint, leading to mitotic exit even in
the presence of microtubule inhibitors.[1][6] This effect is attributed to its off-target inhibition of

key mitotic kinases.
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Caption: Otssp167's off-target effects lead to mitotic checkpoint abrogation.

Inhibition of MAP2K7-JNK and mTOR/NOTCH1 Pathways

In T-cell acute lymphoblastic leukemia (T-ALL), Otssp167 has been shown to inhibit the
MAP2K7-INK pathway, as well as the mTOR and NOTCH1 survival pathways.[1]
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Caption: Otssp167 inhibits multiple signaling pathways in T-ALL.

Experimental Protocols
In Vitro MELK Kinase Assay[10]

This protocol describes a radiometric assay to measure the kinase activity of recombinant
MELK and its inhibition by Otssp167.

Materials:

e Recombinant MELK protein (0.4 ug)

¢ Substrate (e.g., myelin basic protein, 5 pg)

¢ Kinase Buffer: 30 mM Tris-HCI (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgClz, 0.1 mM

EGTA
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e 50 uM "cold" ATP

o [y-32P]ATP (10 uCi)

e Otsspl67 (dissolved in DMSO)

e SDS sample buffer

o SDS-PAGE apparatus and reagents

e Phosphor screen or autoradiography film
Procedure:

o Prepare the kinase reaction mixture in a final volume of 20 pL by combining the kinase
buffer, recombinant MELK protein, and substrate.

o Add Otsspl167 (e.g., final concentration of 10 nM) or DMSO (vehicle control) to the reaction
mixture.

e Pre-incubate the mixture for a suitable duration (e.g., 10-30 minutes) at 30°C.
« Initiate the kinase reaction by adding the ATP mix (cold ATP and [y-32P]ATP).
 Incubate the reaction for 30 minutes at 30°C.

o Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
o Separate the proteins by SDS-PAGE.

e Dry the gel and expose it to a phosphor screen or autoradiography film to detect the
incorporation of 32P into the substrate.

e Quantify the band intensities to determine the extent of inhibition.
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Caption: Workflow for the in vitro MELK kinase assay.
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Cell Viability Assay[7]

This protocol outlines a method to assess the cytotoxic effects of Otssp167 on cancer cell
lines.

Materials:

e Cancer cell line of interest

o Complete cell culture medium

o 96-well plates

e Otsspl67 (stock solution in DMSO)

o CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
e Luminometer

Procedure:

e Seed cells in a 96-well plate at a density of 2 x 10* cells per well and allow them to adhere
overnight.

o Prepare serial dilutions of Otssp167 in complete culture medium. The final DMSO
concentration should be kept constant and low (e.g., <0.1%). Include a vehicle control
(DMSO only).

o Remove the old medium from the cells and add the medium containing the different
concentrations of Otssp167.

 Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO-.
 After the incubation period, allow the plate to equilibrate to room temperature.
e Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

» Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
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 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
e Measure the luminescence using a plate-reading luminometer.

o Calculate cell viability as a percentage of the vehicle control and determine the IC50 value
using non-linear regression analysis.

Western Blot Analysis[7]

This protocol is for detecting changes in protein expression and phosphorylation in cells treated
with Otssp167.

Materials:

Cells treated with Otssp167 or vehicle control

e |ce-cold PBS

 Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

o Cell scraper

e Microcentrifuge

o BCA protein assay kit

o SDS-PAGE apparatus and reagents

e PVDF membrane

o Transfer buffer and apparatus

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies (e.g., against MELK, p-AKT, total AKT, cleaved PARP, etc.)

e HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate
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e Imaging system

Procedure:

 After treatment, wash the cells with ice-cold PBS.

o Lyse the cells by adding ice-cold lysis buffer and scraping.

 Incubate the lysate on ice for 30 minutes.

» Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.

o Determine the protein concentration of the supernatant using a BCA assay.

o Denature the protein samples by boiling in SDS sample buffer.

o Separate the proteins by SDS-PAGE.

e Transfer the proteins to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary antibody overnight at 4°C.

o Wash the membrane three times with TBST.

¢ Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
o Wash the membrane three times with TBST.

e Add the ECL substrate and visualize the protein bands using an imaging system.

Conclusion

Otsspl167 is a promising anti-cancer agent with a well-defined primary target, MELK, and
known off-target activities that likely contribute to its efficacy. Its oral bioavailability and potent in
vivo activity make it a compelling candidate for further drug development. The information and
protocols provided in this guide are intended to facilitate further research into the mechanisms
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of action and therapeutic potential of Otssp167. Researchers should consider its

polypharmacological profile when designing experiments and interpreting results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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